Gynosaponin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

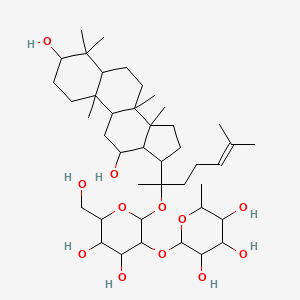

C42H72O12 |

|---|---|

Molecular Weight |

769.0 g/mol |

IUPAC Name |

2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3 |

InChI Key |

KRPNOGQPDNCBAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gynosaponin I: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gynostemma pentaphyllum, a perennial vine of the Cucurbitaceae family, has a long history of use in traditional Asian medicine.[1] Its diverse pharmacological activities are largely attributed to a class of dammarane-type triterpenoid (B12794562) saponins (B1172615) known as gypenosides.[2] Among these, Gynosaponin I, also identified as Gypenoside IX, has garnered significant scientific interest.

The pioneering work of Professor Tsunematsu Takemoto and his colleagues in the late 1970s and early 1980s led to the first isolation and structural elucidation of a series of saponins from Gynostemma pentaphyllum, which they named gypenosides.[1] This foundational research laid the groundwork for the subsequent identification of over 300 distinct gypenosides from this plant.[1] this compound (Gypenoside IX) is a key member of this family, and its discovery has spurred further investigation into its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound, with a focus on experimental protocols and data.

Physicochemical Properties of this compound (Gypenoside IX)

| Property | Value |

| Molecular Formula | C48H82O18 |

| Molecular Weight | 947.16 g/mol |

| Chemical Class | Triterpenoid Saponin (B1150181) (Dammarane-type) |

| Synonyms | Gypenoside IX |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water |

Quantitative Data on Gypenosides in Gynostemma pentaphyllum

| Extraction Method | Solvent | Gypenoside Yield (mg/g of dry plant material) | Reference |

| Pressurized Water Extraction | Water | 106.7 | [3] |

| Pressurized Ethanol Extraction | 80% Ethanol | 164 | [3] |

| Hot Water Extraction followed by 50% Ethanol Extraction | Water, 50% Ethanol | Not specified, but yielded a GPE with 18 mg/g Gypenoside L | [4] |

| Soxhlet Extraction | 80% Methanol | Not specified, part of a comparative study | [5] |

| Shaking Extraction | 95% Ethanol | Not specified, part of a comparative study | [5] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound (Gypenoside IX) from Gynostemma pentaphyllum.

Extraction of Total Saponins

This protocol describes a general method for obtaining a crude saponin extract from the aerial parts of Gynostemma pentaphyllum.

Materials:

-

Dried aerial parts of Gynostemma pentaphyllum

-

Methanol or Ethanol (95%)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

The dried and powdered aerial parts of Gynostemma pentaphyllum are refluxed with 95% methanol or ethanol for 2-3 hours.

-

The extraction is repeated two to three times to ensure maximum yield.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether and n-butanol.

-

The n-butanol layer, containing the total saponins, is collected and evaporated to dryness under reduced pressure.

-

The resulting crude saponin extract is freeze-dried for subsequent purification.

Isolation and Purification of this compound (Gypenoside IX)

This protocol outlines the chromatographic procedures for the isolation of this compound from the crude saponin extract.

Materials:

-

Crude saponin extract

-

Silica (B1680970) gel (for column chromatography)

-

Macroporous adsorbent resin (e.g., D101)

-

Methanol

-

Ethanol

-

Water

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column

Procedure:

-

Macroporous Resin Column Chromatography:

-

The crude saponin extract is dissolved in water and applied to a macroporous adsorbent resin column.

-

The column is washed with water to remove sugars and other polar impurities.

-

The saponins are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

-

-

Silica Gel Column Chromatography:

-

The enriched saponin fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol-water in increasing polarity.

-

Fractions are collected and analyzed by TLC. Those containing this compound are combined and concentrated.

-

-

Preparative HPLC:

-

The final purification is achieved by preparative HPLC on a C18 reversed-phase column.

-

The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.

-

The elution is monitored by a UV detector (e.g., at 203 nm), and the peak corresponding to this compound is collected.

-

The solvent is removed under reduced pressure to yield purified this compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods.

Techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the structure of the aglycone and the sugar moieties. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of the atoms and the glycosidic linkages.

Visualization of Workflows and Signaling Pathways

Isolation Workflow

Caption: Workflow for the isolation of this compound.

Known Signaling Pathways of this compound (Gypenoside IX)

This compound has been shown to modulate several key signaling pathways, contributing to its neuroprotective and anti-inflammatory effects.

Caption: Signaling pathways modulated by this compound.

Conclusion

This compound (Gypenoside IX), a dammarane-type saponin from Gynostemma pentaphyllum, stands out as a compound of significant interest for its potential therapeutic applications. Its discovery, rooted in the extensive phytochemical exploration of this traditional medicinal plant, has paved the way for a deeper understanding of its biological activities. The isolation of this compound relies on a multi-step chromatographic process, yielding a purified compound for structural and functional analysis. Further research into the specific mechanisms of action and the development of optimized isolation protocols will be crucial for unlocking the full therapeutic potential of this compound in drug development.

References

Biosynthesis pathway of Gynosaponin I in plants

An In-depth Technical Guide to the Biosynthesis of Gynosaponin I in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Gynostemma pentaphyllum. This class of compounds, also known as gypenosides, shares structural similarities with the ginsenosides (B1230088) from Panax ginseng and is responsible for many of the pharmacological activities of G. pentaphyllum, including its anti-inflammatory, anti-cancer, and metabolic regulatory effects. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of this high-value compound in plants or microbial systems, which can lead to a sustainable and scalable production platform for drug development and other applications.

This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, including the proposed pathway, key enzymes, available quantitative data, and detailed experimental protocols for further research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for triterpenoids. The pathway can be broadly divided into three stages: backbone synthesis, hydroxylation, and glycosylation.

Stage 1: Dammarane (B1241002) Backbone Synthesis

The initial steps of the pathway are shared with other triterpenoids and sterols, starting from the mevalonate (B85504) (MVA) pathway in the cytoplasm to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene. The first committed step in gypenoside biosynthesis is the cyclization of 2,3-oxidosqualene by dammarenediol-II synthase (DS) to form the dammarane-type triterpenoid skeleton, dammarenediol-II.

Stage 2: Hydroxylation by Cytochrome P450s (CYPs)

Following the formation of the dammarane backbone, a series of oxidative modifications occur, catalyzed by cytochrome P450 monooxygenases (CYPs). For the synthesis of this compound, which is a protopanaxadiol (B1677965) (PPD)-type saponin, dammarenediol-II is hydroxylated at the C-12 position to yield protopanaxadiol.

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final stage in the biosynthesis of this compound involves the attachment of sugar moieties to the hydroxylated aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs). Protopanaxadiol is first glycosylated at the C-3 position and subsequently at the C-20 position with glucose molecules to form this compound.

Key Enzymes and Candidate Genes

While the complete set of enzymes for this compound biosynthesis in G. pentaphyllum has not been fully elucidated, several key enzymes and candidate genes have been identified through transcriptomic and proteomic studies.

-

Dammarenediol-II Synthase (DS): This enzyme catalyzes the first committed step. A DS has been functionally characterized from Gynostemma longipes, a close relative of G. pentaphyllum.

-

Cytochrome P450s (CYPs): These enzymes are responsible for the hydroxylation of the dammarane skeleton. Transcriptome and proteome analyses of G. pentaphyllum have identified several candidate CYPs.

-

UDP-Glycosyltransferases (UGTs): UGTs catalyze the final glycosylation steps. Several candidate UGTs have also been identified in G. pentaphyllum.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolic flux, are limited in the literature. However, some studies have reported the content of total gypenosides in different tissues of G. pentaphyllum.

| Tissue | Total Gypenoside Content (% dry weight) | Reference |

| Leaves | 3.19 | [1] |

| Stems | 0.37 | [1] |

| Fibrous Roots | 0.17 | [1] |

Table 1: Total Gypenoside Content in Different Tissues of Gynostemma pentaphyllum.

Experimental Protocols

The following sections provide detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Cloning of Candidate Biosynthetic Genes from G. pentaphyllum

This protocol describes the cloning of a candidate gene, for example, a putative CYP, from G. pentaphyllum cDNA.

Methodology:

-

RNA Extraction: Total RNA is extracted from young leaves of G. pentaphyllum using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

Primer Design: Gene-specific primers are designed based on the sequences of candidate genes identified from transcriptome data.

-

PCR Amplification: The full-length open reading frame (ORF) of the candidate gene is amplified by PCR using a high-fidelity DNA polymerase.

-

Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector and sequenced to confirm its identity.

Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

This protocol describes the expression of a candidate CYP in a heterologous system (e.g., yeast) to determine its function.

Methodology:

-

Expression Vector Construction: The ORF of the candidate CYP is cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

-

Protein Expression: Yeast cultures are grown and protein expression is induced according to the vector's specifications (e.g., by adding galactose).

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed CYP are isolated by differential centrifugation.

-

Enzyme Assay: The activity of the recombinant CYP is assayed by incubating the microsomes with the putative substrate (e.g., dammarenediol-II) and NADPH.

-

Product Analysis: The reaction products are extracted and analyzed by LC-MS/MS to identify the hydroxylated product (e.g., protopanaxadiol).

In Vitro Assay for a Candidate UDP-Glycosyltransferase

This protocol outlines a method to test the activity of a heterologously expressed candidate UGT.

Methodology:

-

Protein Expression and Purification: The candidate UGT is expressed in E. coli as a fusion protein (e.g., with a His-tag) and purified using affinity chromatography.

-

Enzyme Assay: The purified UGT is incubated in a reaction mixture containing the acceptor substrate (e.g., protopanaxadiol), the sugar donor (UDP-glucose), and a suitable buffer.

-

Product Analysis: The reaction is stopped, and the products are analyzed by LC-MS/MS to detect the formation of the glycosylated product.

Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and its precursors in plant extracts or enzyme assay mixtures.

Methodology:

-

Sample Preparation: Plant material is extracted with methanol, and the extract is purified using a solid-phase extraction (SPE) cartridge. For enzyme assays, the reaction is quenched, and the supernatant is used for analysis.

-

LC Separation: The analytes are separated on a C18 reversed-phase column using a gradient of water (with 0.1% formic acid) and acetonitrile.

-

MS/MS Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte for quantification.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated with authentic standards.

Regulation of Gynosaponin Biosynthesis

The biosynthesis of gypenosides is regulated by various factors, including developmental cues and environmental stimuli. The expression of biosynthetic genes can be induced by phytohormones such as methyl jasmonate (MeJA), which is a key signaling molecule in plant defense responses. Understanding the regulatory networks controlling this compound biosynthesis will be essential for developing strategies to enhance its production.

Conclusion and Future Perspectives

Significant progress has been made in understanding the biosynthesis of gypenosides in Gynostemma pentaphyllum. The identification of candidate genes for the later steps of the pathway provides a roadmap for the complete elucidation of the this compound biosynthetic pathway. Future research should focus on the functional characterization of these candidate CYPs and UGTs to pinpoint the specific enzymes involved. This knowledge will be instrumental in the development of biotechnological platforms for the sustainable production of this compound and other valuable gypenosides for the pharmaceutical and nutraceutical industries.

References

Chemical synthesis and structure elucidation of Gynosaponin I

An In-Depth Technical Guide to the Chemical Synthesis and Structure Elucidation of Gynosaponin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a dammarane-type triterpenoid (B12794562) saponin (B1150181), is a significant bioactive constituent isolated from Gynostemma pentaphyllum, a perennial vine esteemed in traditional medicine. Saponins (B1172615) are a diverse group of amphiphilic glycosides known for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The complex structure of this compound, featuring a rigid steroidal aglycone core decorated with multiple sugar moieties, presents a considerable challenge for both its chemical synthesis and structural characterization. This guide provides a comprehensive overview of the methodologies employed in these critical areas, tailored for professionals in chemical and pharmaceutical research.

Chemical Synthesis of this compound

The total chemical synthesis of complex natural saponins is a formidable task due to the challenges in stereoselectively constructing the aglycone and the subsequent glycosidic linkages.[1] While a complete de novo synthesis of this compound is not extensively documented in a single report, this section outlines a feasible and representative synthetic strategy based on established methods for dammarane-type saponins.[1][2]

The overall workflow for the synthesis can be visualized as a multi-stage process, beginning with the formation of the core aglycone, followed by sequential glycosylation and final deprotection.

Experimental Protocols: Synthesis

1. Aglycone Synthesis (Hypothetical Protocol based on Analogs)

The synthesis of the dammarane aglycone would likely commence from a known triterpenoid or steroid precursor. The key steps involve stereocontrolled introduction of hydroxyl groups and other functionalities at specific positions.

-

Objective: To prepare the functionalized dammarane aglycone ready for glycosylation.

-

Step 1: Oxidation of a Precursor: A commercially available dammarane-type sapogenin is selectively oxidized at the C-3 position using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) to yield the corresponding ketone.

-

Step 2: Stereoselective Reduction: The C-3 ketone is then reduced using a bulky reducing agent like L-Selectride® at -78°C in tetrahydrofuran (B95107) (THF) to stereoselectively install the β-hydroxyl group.

-

Step 3: Introduction of C-12 Hydroxyl Group: If not already present, the C-12 hydroxyl group can be introduced via allylic oxidation followed by reduction. This often requires multiple protection and deprotection steps for other sensitive functional groups.

-

Step 4: Side Chain Modification: The side chain at C-17 is modified to introduce the necessary functional groups for attaching the sugar chains, which may involve olefination or Grignard reactions.

2. Glycosylation

Glycosylation is the most critical step, where pre-synthesized and protected sugar units (glycosyl donors) are attached to the aglycone. The use of appropriate protecting groups and activators is crucial for achieving the desired stereochemistry (α or β) of the glycosidic bond.[1]

-

Objective: To stereoselectively form the glycosidic bonds at the C-3 and C-20 positions of the aglycone.

-

Step 1: Preparation of Glycosyl Donors: Glucose and rhamnose units are converted into suitable glycosyl donors, such as trichloroacetimidates or thioglycosides. All hydroxyl groups except the anomeric one are protected with groups like benzyl (B1604629) (Bn) or acetyl (Ac).

-

Step 2: First Glycosylation (e.g., at C-3): The aglycone (glycosyl acceptor) is dissolved in dry DCM. The protected glucosyl donor (1.5 equivalents) is added, and the mixture is cooled to -40°C. A promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise. The reaction is stirred for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

-

Step 3: Second Glycosylation (e.g., at C-20): Following purification of the mono-glycosylated product, the second glycosylation is performed similarly, using the appropriate protected rhamnosyl donor. Reaction conditions may need to be optimized to account for the increased steric hindrance.

3. Deprotection

-

Objective: To remove all protecting groups to yield the final natural product.

-

Procedure: The fully glycosylated and protected saponin is dissolved in a solvent mixture like THF/methanol (B129727). Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) for 24-48 hours to remove benzyl groups. If acetyl groups are used, they can be removed by treatment with sodium methoxide (B1231860) in methanol. The final product is then purified by reverse-phase HPLC.

Structure Elucidation of this compound

The definitive identification of this compound relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods provide precise information on molecular weight, elemental composition, connectivity, and stereochemistry.[4]

Experimental Protocols: Structure Elucidation

1. High-Resolution Mass Spectrometry (HRESIMS)

-

Objective: To determine the exact molecular weight and elemental formula of the compound.

-

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified compound (~10-50 µg/mL) is prepared in methanol or acetonitrile/water.

-

Data Acquisition: The sample is infused directly or via LC into the ESI source. Mass spectra are acquired in both positive and negative ion modes. The high resolution allows for the calculation of a precise elemental formula. Tandem MS (MS/MS) experiments are performed to induce fragmentation, which helps in sequencing the sugar units.[5][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the complete 2D structure and relative stereochemistry of the molecule.

-

Sample Preparation: Approximately 5-10 mg of the purified saponin is dissolved in 0.5 mL of a deuterated solvent, typically pyridine-d₅ or methanol-d₄, and placed in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥500 MHz).

-

1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon) spectra are acquired to identify all unique proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different fragments of the molecule, such as the aglycone to the sugars.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry and the conformation of the sugar rings and their linkages.

-

-

Data Presentation: Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, which is structurally identical or closely related to Gypenoside XVII.[4][7][8]

Table 1: High-Resolution Mass Spectrometry (HRESIMS) Data

| Parameter | Value | Reference |

| Molecular Formula | C₄₈H₈₂O₁₈ | [4] |

| Calculated Mass [M+Na]⁺ | 969.5397 | Derived |

| Observed Mass [M+Na]⁺ | ~969.54 | Expected |

| Key Fragment Ions (MS/MS) | Loss of terminal sugar units | [5][6] |

Table 2: Key ¹H NMR Data (500 MHz, Pyridine-d₅)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1' (Glc) | ~4.90 | d |

| H-1'' (Xyl) | ~5.35 | d |

| H-3 (Aglycone) | ~3.45 | dd |

| H-12 (Aglycone) | ~4.05 | dd |

| Methyl Protons (Aglycone) | 0.85 - 1.70 | s |

Note: Data adapted from characteristic shifts for dammarane-type saponins like Gypenoside XVII.[7]

Table 3: Key ¹³C NMR Data (125 MHz, Pyridine-d₅)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (Aglycone) | ~88.7 |

| C-12 (Aglycone) | ~70.9 |

| C-20 (Aglycone) | ~72.5 |

| C-1' (Glc) | ~106.9 |

| C-1'' (Xyl) | ~106.0 |

| C-24 (Aglycone) | ~126.0 |

| C-25 (Aglycone) | ~131.5 |

Note: Data adapted from characteristic shifts for dammarane-type saponins like Gypenoside XVII.[7]

Biological Activity & Signaling Pathway

Gypenosides, the class of compounds this compound belongs to, have demonstrated significant anti-cancer properties. Studies have shown they can induce apoptosis (programmed cell death) in various cancer cell lines.[9][10] One of the key mechanisms is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][9][10][11] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[9]

The diagram below illustrates the inhibitory effect of this compound on this critical cancer survival pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of Gypenoside XVII from Ginsenoside Rb1 by Enzymatic Transformation and Their Anti-Inflammatory Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Gypenoside XVII | 80321-69-3 | OG32258 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. extrasynthese.com [extrasynthese.com]

- 9. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Purified Gynosaponin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gynosaponin I is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Gynostemma pentaphyllum, a traditional Chinese herb. As a member of the gypenoside family, it is structurally similar to some ginsenosides (B1230088) found in Panax ginseng, contributing to the significant interest in its pharmacological potential. This document provides an in-depth overview of the known physicochemical properties of purified this compound, detailed experimental protocols for its isolation and analysis, and a summary of its biological context to support research and development activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies. These properties have been determined through various analytical techniques.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₄₂H₇₂O₁₂ | Mass Spectrometry |

| Molecular Weight | 769.01 g/mol | Mass Spectrometry[1][2] |

| CAS Number | 1207861-69-5 | Chemical Abstract Service Registry[2][3] |

| Physical Form | White to off-white powder/solid | Visual Inspection[3][4] |

| Purity (Commercial) | ≥98% | HPLC[3][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[3] General saponins (B1172615) are also soluble in water.[5] | Solubility Assays |

| Predicted logP | 1.12 (ALOGPS) | Computational Prediction |

| Predicted Water Solubility | 0.19 g/L (ALOGPS) | Computational Prediction |

*Note: Predicted values are for a closely related compound (CAS 80321-63-7) and should be used as an estimation. Experimental validation is recommended.

Experimental Protocols

Detailed and reproducible methodologies are essential for the isolation and characterization of this compound. The following sections describe standard protocols used in the field.

Purification of this compound from Gynostemma pentaphyllum

The isolation of this compound is a multi-step process involving extraction followed by chromatographic purification.

Methodology:

-

Extraction:

-

Air-dried aerial parts of Gynostemma pentaphyllum are powdered.

-

The powder is extracted exhaustively with methanol at room temperature.[6]

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Preliminary Fractionation (Solid-Phase Extraction):

-

The crude extract is dissolved in water and subjected to a macroporous resin (e.g., D-101) or C18 cartridge column.[6][7]

-

The column is washed with water to remove polar impurities.

-

The saponin-rich fraction is eluted with a gradient of ethanol or methanol in water (e.g., 50% methanol followed by 100% methanol).[6]

-

-

Chromatographic Separation:

-

The saponin-rich fraction is further purified using silica (B1680970) gel column chromatography. Elution is performed with a solvent system such as dichloromethane-methanol-water.[8]

-

Fractions containing this compound are identified by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Final purification is achieved using reversed-phase semi-preparative HPLC (RP-HPLC).[9]

-

Column: C18 column (e.g., Gemini C18).[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.[6]

-

Detection: UV detector or Evaporative Light Scattering Detector (ELSD).

-

Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. This compound | CAS:1207861-69-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Identification of Gynosaponin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Gynosaponin I, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for data acquisition, and insights into the compound's potential biological signaling pathways.

Spectroscopic Data for this compound

Mass Spectrometry Data

High-resolution mass spectrometry is critical for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type | Molecular Formula | Reference |

| Negative ESI | 917.5 | [M-H]⁻ | C₄₈H₈₂O₁₈ | [1] |

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the structure. The data presented below are representative of a dammarane-type saponin and should be used as a reference for the analysis of this compound. The spectra are typically recorded in pyridine-d₅ to minimize signal overlap.[2]

Table 2: ¹³C NMR Spectral Data for the Aglycone Moiety of a Representative Dammarane-Type Saponin (in C₅D₅N, 125 MHz)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.2 | 16 | 26.7 |

| 2 | 28.1 | 17 | 51.6 |

| 3 | 88.9 | 18 | 16.5 |

| 4 | 39.8 | 19 | 16.3 |

| 5 | 56.4 | 20 | 72.5 |

| 6 | 18.4 | 21 | 22.7 |

| 7 | 35.1 | 22 | 36.1 |

| 8 | 40.4 | 23 | 22.9 |

| 9 | 50.5 | 24 | 126.1 |

| 10 | 37.2 | 25 | 131.0 |

| 11 | 31.8 | 26 | 25.8 |

| 12 | 70.8 | 27 | 17.7 |

| 13 | 49.6 | 28 | 28.1 |

| 14 | 51.6 | 29 | 16.5 |

| 15 | 31.1 | 30 | 17.5 |

Table 3: ¹H NMR Spectral Data for the Aglycone Moiety of a Representative Dammarane-Type Saponin (in C₅D₅N, 500 MHz)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3-H | 3.28 | dd | 11.5, 4.5 |

| 12-H | 4.05 | dd | 8.5, 7.0 |

| 18-H₃ | 0.95 | s | |

| 19-H₃ | 0.88 | s | |

| 21-H₃ | 1.45 | s | |

| 26-H₃ | 1.68 | s | |

| 27-H₃ | 1.61 | s | |

| 28-H₃ | 0.99 | s | |

| 29-H₃ | 0.92 | s | |

| 30-H₃ | 1.05 | s |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Sample Preparation and Isolation

A general procedure for the extraction and isolation of saponins (B1172615) from Gynostemma pentaphyllum involves the following steps[3][4]:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as Soxhlet extraction or maceration.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The saponin-rich fraction is subjected to multiple chromatographic steps for the isolation of individual compounds. This often includes column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column.

NMR Spectroscopy

NMR experiments are performed to elucidate the detailed structure of the isolated compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

-

Solvent: Pyridine-d₅ is a common solvent for saponins as it can reduce signal overlap.[2]

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain an overview of the proton and carbon environments.

-

2D NMR: A suite of 2D NMR experiments is essential for unambiguous signal assignment:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the saponin.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used.[1]

-

Ionization Mode: Both positive and negative ion modes can be employed. Negative ion mode is often more sensitive for saponins and provides clear deprotonated molecular ions [M-H]⁻.[5]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) experiments are performed on the molecular ion to induce fragmentation. The resulting fragment ions provide information about the structure of the aglycone and the sequence of sugar units in the glycosidic chains.[5]

Biological Signaling Pathways

Gynostemma pentaphyllum saponins, including this compound, have been reported to modulate several key signaling pathways, suggesting their potential for therapeutic applications.

Activation of cAMP/PKA and Wnt/β-catenin Signaling

Research indicates that saponins from Gynostemma pentaphyllum can activate both the cAMP/PKA and Wnt/β-catenin signaling pathways.[6] These pathways are crucial in various cellular processes, including melanogenesis.

Caption: Activation of cAMP/PKA and Wnt/β-catenin pathways by this compound.

Inhibition of PI3K/AKT/mTOR Signaling

Conversely, gypenosides have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell proliferation, survival, and growth.[7][8][9][10] This inhibitory action is being explored for its potential in cancer therapy.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Conclusion

The identification and characterization of this compound require a multi-faceted approach combining meticulous isolation techniques with advanced spectroscopic analysis. This guide provides the foundational data and methodologies for researchers to confidently identify this compound. The elucidation of its interactions with key cellular signaling pathways further underscores its potential as a lead compound in drug discovery and development. Further research to obtain and publish a complete and unambiguously assigned NMR dataset for this compound would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sensory-guided isolation and identification of new sweet-tasting dammarane-type saponins from Jiaogulan (Gynostemma pentaphyllum) herbal tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Gynosaponin I: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Foreword: Gynosaponin I, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. As research progresses from preclinical investigations to formulation development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering valuable data and experimental protocols to aid researchers, scientists, and drug development professionals in their endeavors.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is limited in publicly available literature, data for structurally similar gypenosides, such as Gypenoside XVII (also known as Gynosaponin S), provides valuable insights.

Table 1: Quantitative Solubility Data for Gypenosides in Various Solvents

| Gypenoside | Solvent | Solubility | Temperature | Notes |

| Gypenoside XVII | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified | Hygroscopic nature of DMSO can affect solubility. |

| Gypenoside XVII | Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Not Specified | Sonication recommended to aid dissolution.[1] |

| Gypenoside XVII | Water | 41.67 mg/mL | Not Specified | Ultrasonic treatment is necessary to achieve this solubility.[2] |

| Gypenoside L | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Fresh DMSO is recommended. |

| Gypenoside L | Ethanol | 25 mg/mL | Not Specified | |

| Gypenoside L | Water | Insoluble | Not Specified | |

| Gypenoside XVII | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Specified | A common vehicle for in vivo studies.[3] |

Stability of this compound

The stability of this compound is a crucial factor for its storage, formulation, and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. While specific stability studies on this compound are not extensively reported, data from related saponins (B1172615) and general principles of natural product stability can guide our understanding.

Factors Affecting Stability

Several environmental factors can influence the stability of this compound:

-

pH: Saponins can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of glycosidic bonds and loss of biological activity.

-

Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of chemical kinetics.

-

Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation of certain chemical structures.

-

Oxidation: The presence of oxidizing agents can lead to the modification of the saponin structure.

Potential Degradation Pathways

Based on studies of similar saponins like ginsenoside Rg5, the degradation of this compound in aqueous solutions may involve:

-

Hydrolysis: Cleavage of the glycosidic linkages, releasing the sugar moieties and the aglycone.

-

Oxidation: Modification of the triterpenoid backbone.

These degradation pathways can result in a loss of therapeutic efficacy and the formation of various degradation products.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (high purity)

-

Solvents: Purified Water, Ethanol (99%), Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol, etc.

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled oven for thermal stress

-

Photostability chamber for light stress

-

HPLC system

Procedure:

-

Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the this compound solution (and solid sample) in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Collect samples at various time points.

-

Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines. A control sample should be protected from light.

-

Analyze all stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Caption: Forced Degradation Study Workflow.

Signaling Pathways Involving Gypenosides

Gypenosides, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Gypenosides have been reported to influence this pathway, which has implications for their potential anti-cancer effects.

Caption: this compound and the PI3K/Akt/mTOR Pathway.

cAMP/PKA and Wnt/β-catenin Pathways

Gypenosides have also been shown to activate the cyclic AMP (cAMP)/Protein Kinase A (PKA) and the Wnt/β-catenin signaling pathways. These pathways are involved in a wide range of cellular processes, including melanogenesis.

Caption: this compound's Role in cAMP/PKA and Wnt/β-catenin Signaling.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, drawing upon available data for closely related compounds and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound, which is essential for its successful development as a therapeutic agent. A comprehensive characterization of its physicochemical properties will undoubtedly facilitate its journey from the laboratory to clinical applications.

References

Gynosaponin I in Gynostemma Species: A Technical Guide to Natural Abundance, Variation, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gynostemma pentaphyllum, a perennial vine of the Cucurbitaceae family, is a traditional herbal medicine with a rich history of use in Asian countries. Its diverse pharmacological activities are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as gypenosides. Among these, Gynosaponin I, also referred to as Gypenoside IX, is a constituent of interest. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural abundance, variation, and analysis of this compound in Gynostemma species. While extensive research has been conducted on the total saponin (B1150181) content and other major gypenosides, specific quantitative data and biological activity studies for this compound are notably limited. This document summarizes the available information, outlines detailed experimental protocols for the analysis of related compounds, and identifies key research gaps to guide future investigations in this area.

Introduction to Gynostemma Saponins

Gynostemma species are known to produce a complex mixture of dammarane-type saponins, structurally similar to the ginsenosides (B1230088) found in Panax ginseng. To date, over 200 different gypenosides have been isolated and identified from G. pentaphyllum[1]. These compounds are responsible for a wide range of bioactivities, including anti-inflammatory, antioxidant, anti-hyperlipidemic, and antitumor effects[1]. The composition and concentration of these saponins can vary significantly depending on the plant's geographical origin, cultivation conditions, and harvesting time.

Chemical Structure of this compound

This compound is a triterpenoid glycoside belonging to the dammarane (B1241002) class of saponins. Its chemical structure is characterized by a steroidal aglycone backbone with sugar moieties attached. The detailed chemical information for this compound is provided below:

-

IUPAC Name: 2-{[2-(16-hydroxy-2,6,6,10,11-pentamethyl-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl)-6-methylhept-5-en-2-yl]oxy}-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol

-

Molecular Formula: C47H80O17

-

Monoisotopic Molecular Weight: 916.539551134

Natural Abundance and Variation of this compound

A comprehensive review of the scientific literature reveals a significant gap in the quantitative data specifically for this compound. While numerous studies have quantified total saponins or other major gypenosides in various Gynostemma species and cultivars from different geographical regions, the concentration of this compound has not been specifically reported.

To illustrate the general variation of saponin content, the table below summarizes quantitative data for other prominent gypenosides found in Gynostemma pentaphyllum. This data highlights the significant influence of geographical origin on saponin profiles.

| Gypenoside | Plant Material | Geographical Origin | Concentration (μg/g) | Reference |

| Gypenoside L | G. pentaphyllum | Zhangzhou, Fujian | Increased by 7.369 after heat processing | [2] |

| Gypenoside LI | G. pentaphyllum | Zhangzhou, Fujian | Increased by 8.289 after heat processing | [2] |

| Ginsenoside Rd | G. pentaphyllum | Zhangzhou, Fujian | Decreased by 0.779 after heat processing | [2] |

| Gypenoside LVI | G. pentaphyllum | Zhangzhou, Fujian | Decreased by 19.37 after heat processing | [2] |

| Gypenoside XLVI | G. pentaphyllum | Zhangzhou, Fujian | Decreased by 9.19 after heat processing | [2] |

| Gypenoside L | G. pentaphyllum | Jinxiu, Guangxi | Increased by 0.100 after heat processing | [2] |

| Gypenoside LI | G. pentaphyllum | Jinxiu, Guangxi | Increased by 0.161 after heat processing | [2] |

| Ginsenoside Rd | G. pentaphyllum | Jinxiu, Guangxi | Decreased by 1.661 after heat processing | [2] |

Note: The lack of quantitative data for this compound represents a critical knowledge gap and a promising area for future research.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of dammarane-type saponins from Gynostemma species. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Extraction of Dammarane-Type Saponins

Objective: To extract a crude saponin mixture from dried Gynostemma plant material.

Materials:

-

Dried and powdered Gynostemma pentaphyllum

-

Ultrasound bath

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Weigh 10 g of finely powdered Gynostemma pentaphyllum and place it in a flask.

-

Add 200 mL of 70% methanol to the flask.

-

Perform ultrasonic-assisted extraction for one hour at 30°C.

-

Filter the mixture and collect the supernatant.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

Isolation of this compound

Objective: To isolate this compound from the crude saponin extract using chromatographic techniques.

Materials:

-

Crude saponin extract

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)

Procedure:

-

Dissolve the crude saponin extract in a minimal amount of methanol.

-

Subject the dissolved extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol-water to separate fractions based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Pool the fractions containing compounds with similar TLC profiles.

-

Further purify the target fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification using preparative HPLC on a C18 column with a suitable gradient of acetonitrile (B52724) and water to isolate pure this compound.

Quantification by UPLC-MS/MS

Objective: To quantify the concentration of this compound in a prepared extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a TQD Mass Spectrometer)[3]

-

ACQUITY UPLC HSS T3 Column (2.1 × 100 mm, 1.8 µm)[3]

Chromatographic Conditions (adapted from a general method for ginsenosides)[4]:

-

Mobile Phase A: Water + 0.1% formic acid[3]

-

Mobile Phase B: Acetonitrile + 0.1% formic acid[3]

-

Flow Rate: 0.4 mL/min[3]

-

Column Temperature: 35°C[3]

-

Injection Volume: 1 µL[3]

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other components.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a pure standard.

-

Optimization: Cone voltage and collision energy should be optimized to maximize the signal intensity for the selected transitions.

Quantification:

-

Prepare a stock solution of purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the UPLC-MS/MS system to generate a calibration curve.

-

Prepare the Gynostemma extract samples by dissolving a known amount of the dried extract in the initial mobile phase composition and filtering through a 0.22 µm filter.

-

Inject the prepared samples into the UPLC-MS/MS system.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the extraction, isolation, and quantification of this compound.

Signaling Pathway

While the specific effects of this compound on cellular signaling have not been elucidated, total gypenoside extracts from Gynostemma pentaphyllum have been shown to modulate several key pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and apoptosis[5][6].

Caption: Postulated inhibitory effect of Gynostemma saponins on the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound is a recognized constituent of Gynostemma species, yet it remains a largely understudied compound. This technical guide has synthesized the available information, highlighting a significant lack of quantitative data regarding its natural abundance and variation. Furthermore, specific experimental protocols for its isolation and quantification, as well as its precise biological activities and mechanisms of action, are yet to be established.

Future research should prioritize the following:

-

Quantitative Analysis: Development and validation of a robust analytical method, such as UPLC-MS/MS, for the specific quantification of this compound in various Gynostemma species, cultivars, and geographical locations.

-

Isolation and Characterization: Large-scale isolation of this compound to enable comprehensive spectroscopic characterization and to serve as a reference standard for quantitative studies.

-

Pharmacological Screening: In-depth investigation of the biological activities of pure this compound, including its effects on relevant cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.

Addressing these research gaps will provide a more complete understanding of the chemical profile of Gynostemma species and may unveil novel therapeutic applications for this compound.

References

- 1. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Simultaneous quantitative analysis of nine saponins in Gynostemma pentaphyllum before and after heat processing based on UPLC-Q-Trap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Gynosaponin I: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gynosaponin I, a novel dammarane-type saponin (B1150181) derived from the hydrolysis of total gypenosides from Gynostemma pentaphyllum, is emerging as a compound of significant interest for its therapeutic potential. Primarily recognized for its potent anti-inflammatory and cardioprotective properties, its mechanisms of action at the cellular level are a subject of active investigation. This document provides a comprehensive technical overview of the molecular pathways modulated by this compound in various cellular models. The primary focus is on its well-documented role in regulating the TLR4/NF-κB/NLRP3 signaling pathway to mitigate inflammatory responses and inhibit apoptosis in specific cell types. We will explore the key signaling cascades, present quantitative data from relevant studies, detail experimental methodologies, and provide visual representations of these complex biological processes.

Core Cellular Mechanisms of this compound

This compound exerts its biological effects by modulating key cellular processes, primarily inflammation and apoptosis. These effects are underpinned by its interaction with specific signaling cascades.

Anti-inflammatory and Cardioprotective Effects

In cellular models of cardiac injury, this compound has demonstrated significant protective activity. It has been shown to increase the survival rate of H9c2 cardiomyocytes and inhibit apoptosis induced by agents like isoproterenol (B85558) (ISO).[1] The cornerstone of this protective mechanism is the inhibition of a critical inflammatory signaling pathway.

Modulation of Key Signaling Pathways

TLR4/NF-κB/NLRP3 Signaling Pathway:

The most well-characterized mechanism of this compound is its potent inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] In response to inflammatory stimuli such as isoproterenol, the expression of TLR4 and its downstream adapter protein MyD88 is significantly upregulated. This activation cascade leads to the phosphorylation and subsequent nuclear translocation of the transcription factor NF-κB (p65 subunit), a central regulator of inflammation.[1][2] Nuclear NF-κB then drives the expression of various pro-inflammatory genes, including the components of the NLRP3 inflammasome.

This compound intervenes by significantly downregulating the expression of TLR4 and MyD88.[1] This upstream inhibition prevents the activation of NF-κB. Consequently, the expression of NLRP3, Caspase-1, and the N-terminal fragment of Gasdermin D (GSDMD-N), a key executor of pyroptotic cell death, is markedly reduced in a dose-dependent manner.[1] This blockade of the TLR4/NF-κB/NLRP3 axis is the primary mechanism behind this compound's anti-inflammatory and cytoprotective effects observed in myocardial cells.[1]

Other Relevant Pathways for Saponins (B1172615):

While direct evidence for this compound is most robust for the TLR4 pathway, studies on related gypenosides and other saponins highlight additional potential mechanisms that warrant investigation for this compound. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism.[3] Gypenosides have been shown to induce apoptosis in bladder cancer cells by inactivating PI3K/Akt/mTOR signaling.[3] This involves decreasing the phosphorylation of PI3K, Akt, and mTOR.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[4] Gypenosides have been found to inhibit proliferation in renal cell carcinoma by modulating the MAPK pathway.[5][6]

Quantitative Data Summary

The effects of this compound on key protein expression in the TLR4/NF-κB/NLRP3 pathway have been quantified using Western blot analysis.

Table 1: Effect of this compound on Protein Expression in ISO-Treated H9c2 Cardiomyocytes

| Target Protein | Treatment Group | Relative Expression (Compared to Control) | Finding | Reference |

| TLR4 | ISO | Significantly Upregulated | Gyp I treatment downregulates expression dose-dependently. | [1] |

| ISO + Gyp I (Low Dose) | Reduced | [1] | ||

| ISO + Gyp I (High Dose) | Further Reduced | [1] | ||

| MyD88 | ISO | Significantly Upregulated | Gyp I treatment downregulates expression dose-dependently. | [1] |

| ISO + Gyp I | Reduced | [1] | ||

| NF-κB p65 | ISO | Significantly Upregulated | Gyp I treatment downregulates expression dose-dependently. | [1] |

| ISO + Gyp I | Reduced | [1] | ||

| NLRP3 | ISO | Significantly Upregulated | Gyp I treatment downregulates expression dose-dependently. | [1] |

| ISO + Gyp I | Reduced | [1] | ||

| Caspase-1 | ISO | Significantly Upregulated | Gyp I treatment downregulates expression dose-dependently. | [1] |

| ISO + Gyp I | Reduced | [1] | ||

| GSDMD-N | ISO | Significantly Upregulated | Gyp I treatment downregulates expression dose-dependently. | [1] |

| ISO + Gyp I | Reduced | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: H9c2 rat cardiomyocytes are commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well). After reaching 70-80% confluency, the medium is replaced.

-

This compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 10, 20, 40 mg/kg in vivo equivalents).[1] Cells are pre-treated with this compound for a specified period (e.g., 1-12 hours).[2]

-

Induction of Injury: Following pre-treatment, the inflammatory stimulus (e.g., Isoproterenol (ISO)) is added to the culture medium at a pre-determined concentration and for a specific duration to induce cellular injury.[1]

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., TLR4, NF-κB p65, NLRP3, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. Expression levels are typically normalized to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Collection: Following treatment, both adherent and floating cells are collected.

-

Washing: Cells are washed twice with cold PBS.

-

Resuspension: Cells are resuspended in 1X Annexin-binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Immunofluorescence Staining for NF-κB Translocation

-

Cell Seeding: Cells are grown on glass coverslips in a culture plate.

-

Treatment: Cells are treated as described in section 4.1.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody: Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.[2]

-

Secondary Antibody: After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining: Nuclei are counterstained with DAPI.[2]

-

Imaging: Coverslips are mounted on slides and visualized using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is assessed.

Conclusion and Future Directions

The current body of evidence strongly supports this compound as a potent modulator of inflammatory signaling in cellular models. Its mechanism of action is primarily centered on the inhibition of the TLR4/NF-κB/NLRP3 pathway, which translates to significant anti-inflammatory and cytoprotective effects, particularly in cardiomyocytes. While the effects of the broader class of gypenosides on other critical pathways like PI3K/Akt and MAPK are well-documented in cancer models, further research is required to specifically delineate the role of this compound in these cascades and across a wider range of cell types. Future investigations should focus on confirming these mechanisms in more complex in vivo models and exploring the potential for this compound as a therapeutic agent for inflammatory-driven diseases.

References

- 1. Gypensapogenin I Ameliorates Isoproterenol (ISO)-Induced Myocardial Damage through Regulating the TLR4/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gynostemma pentaphyllum saponins attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 5. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Gynosaponin I for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gynosaponin I, a triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the gypenoside family, it shares a structural resemblance to ginsenosides, the active components of ginseng, suggesting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the initial screening of this compound for its anti-cancer, anti-inflammatory, and metabolic regulatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available data for closely related gypenosides and total saponin extracts from Gynostemma pentaphyllum to provide a valuable preliminary assessment.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of gypenosides, which can be considered indicative of the potential activity of this compound.

Table 1: Anti-Cancer Activity of Gypenosides

| Compound/Extract | Cell Line(s) | Assay | IC50 Value | Reference(s) |

| Gypenosides | T24, 5637 (Bladder Cancer) | CCK-8 | Not specified | [1] |

| Gypenosides | 786-O, Caki-1 (Renal Cell Carcinoma) | CCK-8 | Not specified | [2] |

| Gypenosides | HGC-27, SGC-7901 (Gastric Cancer) | CCK-8 | Time and dose-dependent | [3][4] |

Table 2: Anti-Inflammatory Activity of Gypenosides

| Compound/Extract | Cell Line | Parameter Measured | Inhibition/Effect | IC50 Value | Reference(s) |

| Gypenosides | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition | 3.1 µg/mL | [5] |

| Gypenoside XVII | RAW 264.7 | TNF-α, IL-6 | Significant Inhibition | Not specified | [6] |

| Gypenosides | RAW 264.7 | iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA | Downregulation | Not specified | [7] |

Table 3: Metabolic Regulation by Gypenosides

| Compound/Extract | Model | Key Findings | Reference(s) |

| Damulin A and B (Gypenosides) | L6 Myotube Cells | Strong activation of AMPK | [8] |

| Gypenosides | Rats with fatty liver | Upregulated PPAR-α mRNA and protein levels | [9] |

| Gynostemma pentaphyllum Saponins | High-fat diet-fed rats | Reduced body weight, food intake, and leptin | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the initial screening of this compound and related compounds are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and resuspend them in a complete medium. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a series of concentrations of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

-

Incubation: Incubate at room temperature for 10 minutes in the dark.

-